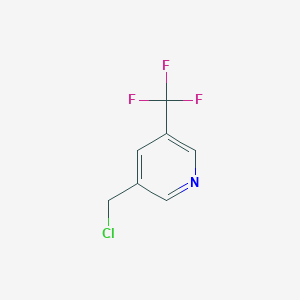

3-(Chloromethyl)-5-(trifluoromethyl)pyridine

Übersicht

Beschreibung

3-(Chloromethyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3N and its molecular weight is 195.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The compound is involved in the trifluoromethylation of carbon-centered radical intermediates, which is a crucial process in various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 18154, and it has a boiling point of 133-138 °C and a melting point of 23-27 °C . These properties can influence the compound’s bioavailability.

Result of Action

The trifluoromethyl group’s involvement in the trifluoromethylation of carbon-centered radical intermediates suggests that it may influence the stability and dynamics of proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine. For instance, the compound’s stability can be affected by temperature, given its specific boiling and melting points . Additionally, the compound’s efficacy and action can be influenced by the presence of other chemical groups or compounds in its environment.

Biologische Aktivität

3-(Chloromethyl)-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its biological activity, particularly in pharmaceutical applications. This compound serves as an important intermediate in the synthesis of various drugs and exhibits notable antibacterial and insecticidal properties. This article reviews the biological activities associated with this compound, highlighting relevant research findings, case studies, and synthesis methods.

The chemical structure of this compound features a chloromethyl group and a trifluoromethyl group, which significantly influence its reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. In a study evaluating various thioether-containing compounds synthesized from this pyridine derivative, several compounds demonstrated higher antibacterial activities against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum compared to commercial standards .

Table 1: Antibacterial Activity of Thioether-Containing Compounds Derived from this compound

| Compound ID | Activity Against Xoo (%) | Activity Against R. solanacearum (%) |

|---|---|---|

| E1 | 57 | 54 |

| E5 | 64 | 50 |

| E6 | 67 | 52 |

| E10 | 62 | 45 |

These findings suggest that structural modifications can enhance the antibacterial efficacy of compounds derived from this compound.

Insecticidal Activity

In addition to antibacterial properties, compounds derived from this pyridine have also shown insecticidal activity. For instance, certain thioether derivatives exhibited significant larvicidal effects against Pestivirus xylostella, indicating potential applications in agricultural pest management .

Case Study: Synthesis and Evaluation of Trifluoromethylpyridine Amides

A comprehensive study synthesized various trifluoromethylpyridine amides and evaluated their biological activities. Among these, some compounds demonstrated potent antibacterial effects that surpassed those of existing commercial products . The study utilized structure-activity relationship (SAR) analyses to correlate chemical structure with biological efficacy, highlighting the importance of specific functional groups in enhancing activity.

Case Study: FDA-Approved Drugs Containing Trifluoromethyl Groups

The incorporation of trifluoromethyl groups into drug design has been linked to improved pharmacological profiles. For example, drugs like Selinexor have been noted for their enhanced activity against cancer cells due to structural modifications involving trifluoromethyl groups . This underscores the significance of trifluoromethylated compounds in modern medicinal chemistry.

The mechanisms underlying the biological activities of this compound derivatives are multifaceted. The electron-withdrawing nature of the trifluoromethyl group can enhance interactions with biological targets, leading to increased potency in inhibiting enzymes or disrupting cellular processes. Additionally, modifications to the nitrogen atom in the pyridine ring can influence binding affinities and selectivity for specific receptors or enzymes.

Wissenschaftliche Forschungsanwendungen

Biological Applications

The biological activity of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine has been extensively studied, revealing its potential as an anti-inflammatory agent. Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for further development into therapeutic agents.

Pharmacological Insights

- Enzyme Inhibition: The compound interacts with biological systems primarily through enzyme inhibition mechanisms, which can be pivotal for drug development targeting inflammatory diseases.

- Receptor Interactions: Studies have explored its interactions with various receptors, providing insights into its pharmacodynamics and potential side effects.

Agrochemical Applications

In addition to its medicinal applications, this compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides. The trifluoromethyl group enhances the efficacy of these compounds by improving their stability and activity against target pests .

Anti-inflammatory Drug Development

A study investigated the use of this compound as a scaffold for developing new anti-inflammatory drugs. The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Further modifications led to derivatives with enhanced potency and selectivity.

Herbicide Formulation

Another case study focused on the application of this compound in formulating herbicides. The incorporation of this compound into herbicide formulations resulted in increased effectiveness against various weed species while minimizing phytotoxicity to crops.

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-2-5-1-6(4-12-3-5)7(9,10)11/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFXQMYVQISKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257851 | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-94-6 | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.